molecular formula C19H16N2O4S3 B2813512 4-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide CAS No. 2034333-88-3

4-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

Cat. No.: B2813512
CAS No.: 2034333-88-3
M. Wt: 432.53
InChI Key: RUIXRCHOVMMOGD-UHFFFAOYSA-N
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Description

4-(2,5-Dioxopyrrolidin-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,5-dioxopyrrolidinyl substituent at the para position of the benzene ring and a bis-thiophene methyl group attached to the sulfonamide nitrogen. The bis-thiophene substituent introduces steric bulk and aromaticity, likely influencing lipophilicity and molecular recognition in biological systems.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S3/c22-17-7-8-18(23)21(17)14-3-5-15(6-4-14)28(24,25)20-19(13-9-11-26-12-13)16-2-1-10-27-16/h1-6,9-12,19-20H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIXRCHOVMMOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC(C3=CSC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis techniques. One common approach includes:

    Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of a suitable amide precursor under acidic or basic conditions.

    Thiophene Functionalization: The thiophene rings can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide (CAS No. 2379995-77-2) is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N2O5S2C_{19}H_{16}N_{2}O_{5}S_{2}, with a molecular weight of 416.5 g/mol. The structure features a dioxopyrrolidine moiety, thiophene rings, and a benzenesulfonamide group, which are known to contribute to various biological activities.

The biological activity of sulfonamide derivatives often involves their interaction with specific enzymes or receptors in biological systems. For instance, the presence of the dioxopyrrolidine group may facilitate interactions with proteins involved in metabolic pathways, potentially modulating their activity. The thiophene rings are also associated with anti-inflammatory and antimicrobial properties, suggesting that this compound may exhibit similar effects.

Cardiovascular Effects

A study published in the Brazilian Journal of Science evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives produced significant changes in cardiovascular parameters, suggesting potential therapeutic applications for managing cardiovascular diseases .

Table 1: Experimental Design for Evaluating Biological Activity

GroupCompoundDose
IControl (Krebs-Henseleit solution only)-
IIBenzenesulfonamide0.001 nM
III2,5-Dichloro-N-(4-nitro-phenyl)-benzenesulfonamide0.001 nM
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001 nM
V4-(2-Amino-ethyl)-benzenesulfonamide0.001 nM
VI4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide0.001 nM

The study found that 4-(2-aminoethyl)-benzenesulfonamide significantly decreased perfusion pressure compared to the control and other compounds tested, indicating its potential as a vasodilator .

Case Studies

  • Cardiovascular Research : A study conducted on isolated rat hearts demonstrated that certain sulfonamide derivatives could reduce coronary resistance effectively. This suggests that compounds like This compound may have similar effects and could be further explored for cardiovascular applications .
  • Docking Studies : Theoretical studies using docking simulations indicate that sulfonamide derivatives can interact with calcium channels, potentially leading to decreased vascular resistance and altered perfusion pressure dynamics .

Comparison with Similar Compounds

Structural and Electronic Features

Substituent Effects and Reactivity

  • Dioxopyrrolidinyl vs. Triazole-Thione : The dioxopyrrolidinyl group in the target compound is a stronger electron-withdrawing group compared to the triazole-thione in compounds 7–9 (). This difference may result in a lower pKa for the sulfonamide proton, enhancing its ability to participate in hydrogen bonding or ionic interactions .
  • Bis-Thiophene vs. Difluorophenyl : The bis-thiophene moiety in the target compound introduces greater aromaticity and steric bulk compared to the difluorophenyl groups in compounds 7–7. This could improve π-π stacking interactions but reduce solubility in aqueous environments .
  • Fluorine Substituents: Example 53 () and compounds 7–9 () highlight the role of fluorine in modulating electronic properties and metabolic stability.

Q & A

Q. What synthetic strategies are recommended for constructing the benzenesulfonamide core with dual thiophene substituents?

The synthesis involves multi-step reactions, typically starting with functionalization of the benzene ring. A common approach includes:

  • Sulfonamide Formation : Reacting 4-amino-benzenesulfonyl chloride with a thiophene-substituted amine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
  • Thiophene Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) to introduce thiophene groups at the N-alkyl position. highlights similar protocols for thiophene-pyridine conjugates.
  • Pyrrolidinone Attachment : The 2,5-dioxopyrrolidin-1-yl group can be introduced via nucleophilic substitution or condensation reactions, requiring anhydrous conditions to prevent hydrolysis .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying the connectivity of thiophene rings, benzenesulfonamide, and pyrrolidinone moieties. Splitting patterns in aromatic regions help distinguish thiophene substitution patterns .
  • Mass Spectrometry (HRMS) : Accurate mass analysis confirms molecular formula and detects impurities from incomplete coupling or side reactions .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the sulfonamide group) .

Q. How can initial biological activity screening be designed for this compound?

  • Target Selection : Prioritize targets associated with sulfonamide derivatives, such as carbonic anhydrases or kinase enzymes, based on structural analogs in and .
  • Assay Conditions : Use fluorescence-based or colorimetric assays (e.g., inhibition of enzymatic activity) with controls for thiophene-mediated redox interference .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to establish IC50_{50} values, accounting for solubility limitations in aqueous buffers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Statistical DoE (Design of Experiments) : Apply factorial designs to variables like temperature, solvent polarity, and catalyst loading. emphasizes reducing experimental runs while identifying critical factors (e.g., Pd catalyst concentration in cross-coupling steps) .
  • In Situ Monitoring : Use techniques like FTIR or HPLC to track intermediate formation and adjust reaction times dynamically .
  • Purification Challenges : Address byproducts (e.g., sulfonamide dimerization) using gradient column chromatography or recrystallization from DCM/hexane mixtures .

Q. What computational methods are suitable for predicting binding interactions with biological targets?

  • Docking Studies : Employ software like AutoDock Vina to model interactions between the sulfonamide group and catalytic zinc ions in carbonic anhydrases. Parameterize thiophene rings for π-π stacking with aromatic residues .
  • MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes. Analyze hydrogen bond occupancy and RMSD values .
  • QSAR Modeling : Corrogate electronic parameters (e.g., Hammett constants for thiophene substituents) with inhibitory activity data from and to guide structural modifications .

Q. How should contradictory data in biological assays be resolved?

  • Source Identification : Check for assay interference (e.g., thiophene-mediated fluorescence quenching in enzymatic assays) using orthogonal techniques like SPR or ITC .
  • Metabolite Screening : Use LC-MS to detect degradation products in cell-based assays, which may explain variability in IC50_{50} values across studies .
  • Crystallographic Validation : Compare ligand-bound vs. unbound target structures to confirm binding modes and rule out artifactual inhibition .

Methodological Considerations

  • Synthetic Reproducibility : Document inert atmosphere requirements (argon/glovebox) for moisture-sensitive steps, such as pyrrolidinone incorporation .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle electronic effects of thiophene substituents from steric contributions in structure-activity relationships .
  • Ethical Reporting : Disclose negative results (e.g., failed coupling reactions) to aid community-wide optimization efforts, as emphasized in ’s training guidelines .

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